

An In-Depth Technical Guide to the Bis-aminoxy-PEG4 Spacer

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Compound of Interest

Compound Name: Bis-aminoxy-PEG4

Cat. No.: B1667428

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Introduction: The Role of PEG Spacers in Bioconjugation

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, serving as flexible and hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules. These benefits include improved aqueous solubility, extended circulation half-life by reducing renal clearance, and decreased immunogenicity.^[1] Bifunctional PEG linkers, which possess reactive groups at both ends, are particularly valuable for crosslinking molecules and are foundational in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).^[2]

The choice of the reactive groups and the length of the PEG spacer are critical design parameters that influence the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides a detailed examination of **Bis-aminoxy-PEG4**, a homobifunctional PEG linker featuring two aminoxy groups connected by a four-unit PEG chain.

Core Concepts of Bis-aminoxy-PEG4

Bis-aminoxy-PEG4 is a homobifunctional crosslinking reagent that is highly soluble in water. [3] Its core utility lies in the reactivity of its terminal aminoxy groups (-ONH2) with carbonyl moieties (aldehydes and ketones) to form stable oxime bonds.[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Bis-aminoxy-PEG4** is presented in Table 1.

Property	Value	References
Chemical Formula	C10H24N2O6	[3][6]
Molecular Weight	268.3 g/mol	[3][6]
Purity	Typically >95%	[3]
Appearance	Liquid	[7]
Solubility	Water, DMSO, DCM, DMF	[3]
Storage Conditions	-20°C, protected from light and moisture	[3][6]

The Chemistry of Oxime Ligation

The reaction between an aminoxy group and an aldehyde or ketone proceeds via a nucleophilic addition to form a stable oxime linkage. This reaction is notable for its high specificity and the stability of the resulting bond compared to other linkages like imines or hydrazones.[4] The reaction is catalyzed by acidic conditions and can be accelerated at neutral pH by the addition of nucleophilic catalysts such as aniline and its derivatives.[4]

Reaction Kinetics and Stability

While specific kinetic data for **Bis-aminoxy-PEG4** is not extensively published, the kinetics of oxime ligation are well-documented. The reaction rate is influenced by pH, with faster rates typically observed at lower pH. However, for biological applications, the reaction is often carried

out at or near neutral pH with the aid of a catalyst to achieve reasonable reaction times. The stability of the oxime bond is a key advantage, exhibiting greater hydrolytic stability than hydrazones, particularly at physiological pH.[\[4\]](#)

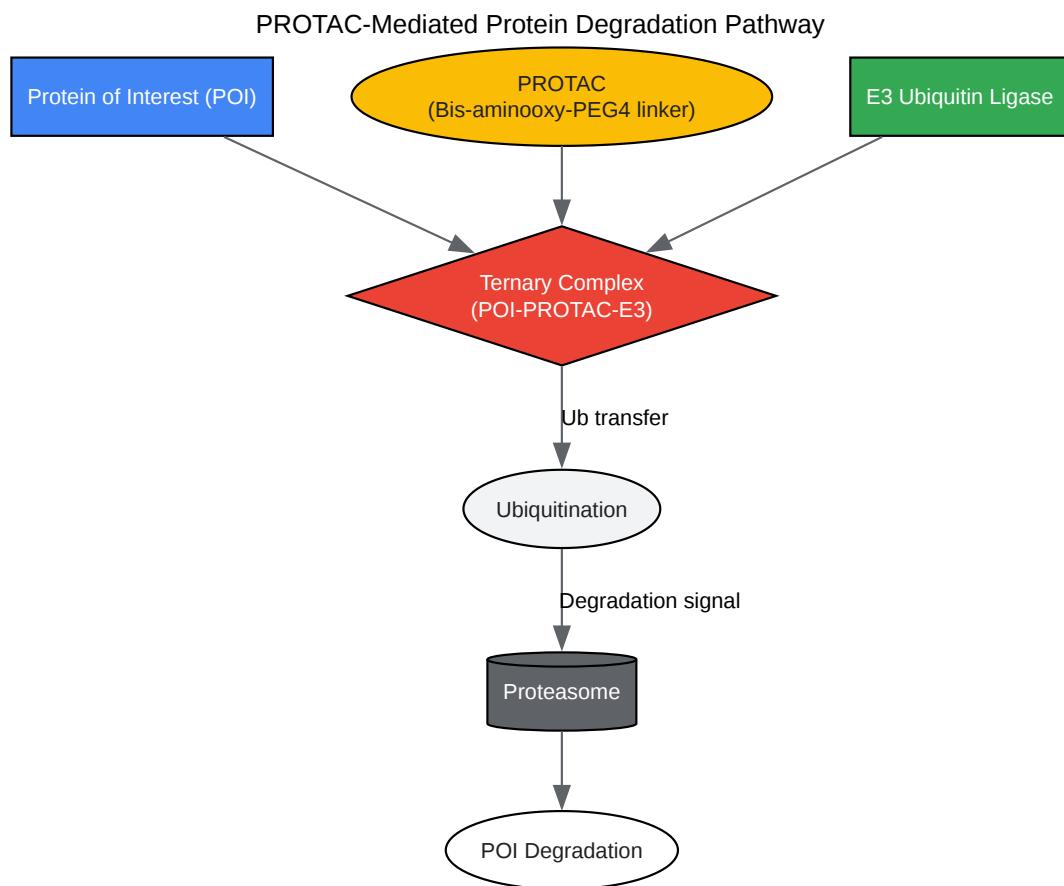
Key Applications of Bis-aminoxy-PEG4

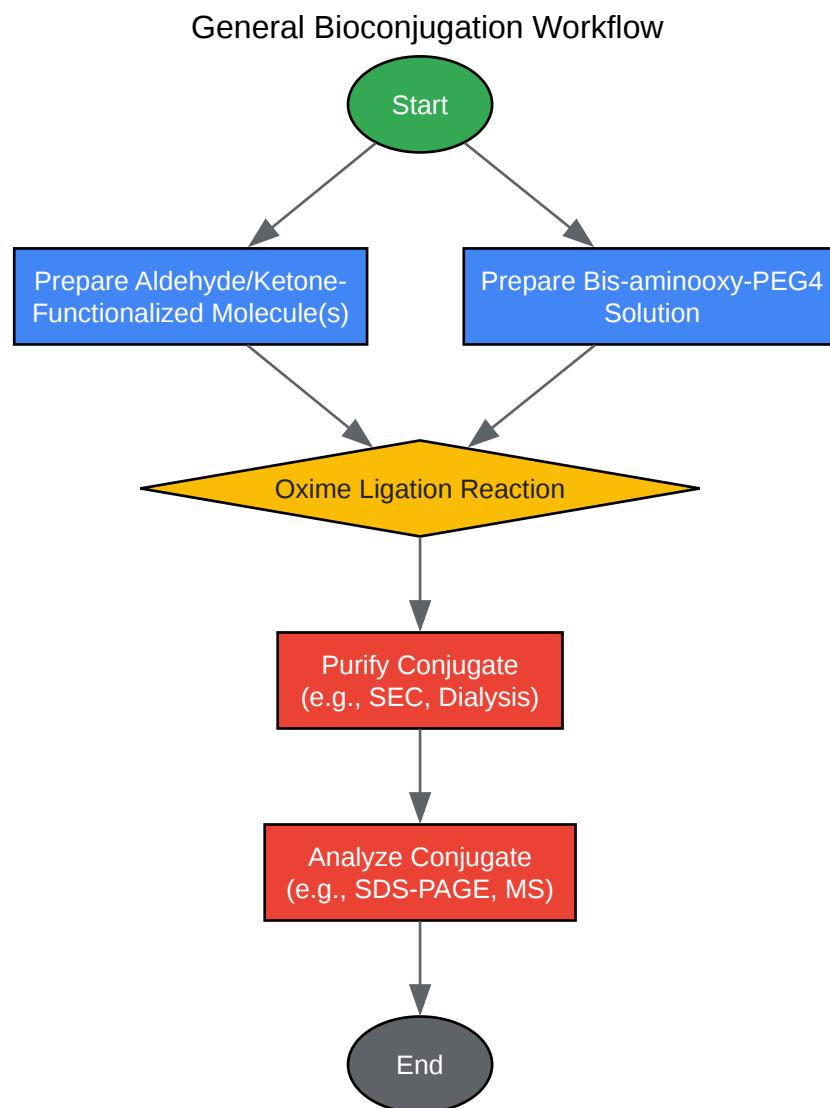
The homobifunctional nature of **Bis-aminoxy-PEG4** makes it suitable for a variety of crosslinking applications in drug development and research.

PROTACs and Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[7\]](#)[\[8\]](#) The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers like **Bis-aminoxy-PEG4** are frequently used due to their ability to enhance solubility and provide the necessary flexibility and length for effective ternary complex formation.[\[7\]](#)[\[8\]](#)

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.





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